2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using various trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-temperature vapor-phase reactions with transition metal-based catalysts. For example, the simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C with catalysts such as iron fluoride can be employed to obtain the desired product in good yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the trifluoromethyl group and the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, such as polymers with enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 2,2’-Bis(trifluoromethyl)benzidine
- Trifluoromethylphenylpyridine
Uniqueness
2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to the presence of both the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and physical properties, such as increased electronegativity and enhanced stability, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCQSYGJVJXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361051 |
Source
|
Record name | 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156215-39-3 |
Source
|
Record name | 2-[2-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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